Home > Products > Screening Compounds P69874 > Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride
Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride -

Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride

Catalog Number: EVT-4125112
CAS Number:
Molecular Formula: C20H18ClF3N2O2
Molecular Weight: 410.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: Lapatinib ditosylate monohydrate, also known as GW572016 or Tykerb, is a tyrosine kinase inhibitor. It is a pharmaceutical drug used for the treatment of advanced or metastatic breast cancers that overexpress HER2 (ErbB2). [, , ]

    Relevance: Although Lapatinib differs significantly in structure from ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride, both compounds share a common structural motif: a substituted aromatic ring linked to a nitrogen atom that is also connected to a heterocyclic system. In Lapatinib, this motif is represented by the 3-chloro-4-[(3-fluorobenzyl)oxy]phenyl group attached to a nitrogen that forms part of a quinazoline ring. This shared motif suggests that both compounds might interact with similar biological targets, albeit potentially with different binding affinities and specificities. The presence of the 2-(methylsulfonyl)ethyl]amino}methyl group in Lapatinib introduces additional interactions with the target, which may contribute to its specific pharmacological profile. Understanding these structural similarities and differences can guide the design of novel compounds with potentially improved therapeutic properties compared to ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride. [, , ]

    Sorafenib Tosylate

    Compound Description: Sorafenib tosylate is a medication used to treat a variety of cancers, including hepatocellular carcinoma (HCC) and renal cell carcinoma (RCC). [] It functions as a selective protein kinase inhibitor, blocking the growth and spread of cancer cells.

    Relevance: Sorafenib tosylate, while structurally distinct from ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride, belongs to the same broad category of kinase inhibitors. Sorafenib tosylate targets multiple kinases involved in tumor growth and angiogenesis, including RAF kinases, VEGFR-2, VEGFR-3, PDGFR-β, KIT, and FLT3. The shared characteristic of kinase inhibition suggests potential overlapping biological effects between Sorafenib tosylate and ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride. Comparing their specific kinase inhibition profiles and downstream effects can provide insights into their mechanisms of action and potential therapeutic applications. Furthermore, exploring structural modifications of ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride based on the structure of Sorafenib tosylate could lead to the development of new compounds with enhanced kinase inhibitory activity. []

    Compound Description: Nilotinib hydrochloride monohydrate is a medication used to treat chronic myelogenous leukemia (CML). It works by blocking the activity of a specific protein (tyrosine kinase) that promotes the growth of cancer cells. []

    Relevance: Both Nilotinib and ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride are small molecules containing aromatic and heterocyclic rings, and both incorporate a 3-(trifluoromethyl)phenyl moiety. This structural similarity suggests they may exhibit overlapping physicochemical properties, such as solubility and lipophilicity, which are crucial for drug absorption, distribution, metabolism, and excretion. Additionally, the shared structural features hint at the possibility of these compounds interacting with similar biological targets, although their specific binding affinities and selectivities might differ. Exploring the structure-activity relationships of both compounds, particularly focusing on the role of the 3-(trifluoromethyl)phenyl group and the heterocyclic moieties, could be valuable in medicinal chemistry efforts to design new drugs with improved pharmacological profiles. []

    2-[benzyl(phenyl)amino]ethyl 5-(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphorinan-2-yl)-1,4-dihydro-2, 6-dimethyl-4-(3-nitrophenyl)-3-pyridinecarboxylate hydrochloride ethanol (NZ-105)

    Compound Description: NZ-105 is a calcium channel blocker that has shown potential as a therapeutic agent for hypertension and other cardiovascular diseases. [, ]

    Relevance: Both NZ-105 and ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride share a common structural feature: a substituted aromatic ring (3-nitrophenyl in NZ-105 and 3-(trifluoromethyl)phenyl in the target compound) directly attached to a heterocyclic ring system (pyridine in NZ-105 and quinoline in the target compound). This structural similarity, particularly the presence of an electron-withdrawing group on the aromatic ring, suggests that both compounds might exhibit similar pharmacological activities, potentially targeting similar biological pathways. Comparing the pharmacological profiles of both compounds, particularly their calcium channel blocking activities and any potential off-target effects, could provide valuable insights into structure-activity relationships and guide further drug development efforts. [, ]

    Compound Description: (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a potent and selective histone deacetylase (HDAC) inhibitor. [] HDAC inhibitors are investigated as potential anticancer agents due to their ability to modify gene expression by regulating histone acetylation.

    Relevance: Although (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide differs structurally from ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride, both compounds share a key structural feature: the presence of a substituted aromatic ring (3-(trifluoromethyl)phenyl in the target compound and 4-fluorophenyl and dimethylaminomethyl phenyl in the HDAC inhibitor) connected to a nitrogen atom. This structural similarity suggests that both compounds may exhibit some degree of interaction with similar protein targets, even though their overall binding affinities and selectivities might be different. Investigating the potential HDAC inhibitory activity of ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride, even if weaker than (S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, could provide insights into its mechanism of action and potential therapeutic applications. []

    Ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate

    Compound Description: This compound is a pyran derivative synthesized through a multi-component reaction involving cyanoacetamide, benzaldehyde, and ethyl acetoacetate. [, ] It has been studied as a potential corrosion inhibitor for low carbon steel in acidic environments.

    Relevance: Both ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate and ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride share a common structural element: an ethyl carboxylate group connected to a heterocyclic ring. While the specific heterocyclic scaffolds differ (pyran in the former and quinoline in the latter), the shared carboxylate group suggests potential similarities in their physicochemical properties, such as polarity and hydrogen bonding capacity. Understanding how these properties influence the pharmacological profile of the main compound can guide the design of analogs with improved activity or pharmacokinetic profiles. [, ]

    (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

    Compound Description: This compound is an imidazole derivative that incorporates a 4-fluoro-3-(trifluoromethyl)phenyl substituent. [] While its specific biological activity hasn't been extensively explored, its structural features suggest potential interactions with targets involved in neurotransmission or signal transduction.

    Relevance: Both (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine and ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride contain a 3-(trifluoromethyl)phenyl group, a common pharmacophore in medicinal chemistry. This group often enhances a molecule's lipophilicity, metabolic stability, and ability to penetrate cell membranes, influencing its pharmacokinetic properties. The presence of this shared group in both compounds suggests that they might exhibit some degree of similarity in their distribution and metabolism within biological systems. []

    Compound Description: This series of compounds are dihydropyridine derivatives synthesized and evaluated for their anti-exudative and anti-inflammatory activities. They were found to have varying degrees of efficacy in reducing paw edema in a rat model of inflammation. []

    Relevance: A key structural motif found in N-(2,4-dichlorophenyl)-5-cyano-4-(2-furyl)-2-methyl-6-[(2-oxo-2-{[substituted aryl]amino}ethyl)sulfanyl]-1,4-dihydropyridin-3-carboxamides is the presence of a substituted aryl group directly attached to an amino group. This motif is also present in ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride. This structural parallel suggests that variations in the aryl substituents could significantly influence the biological activity of these compounds. Comparing the structure-activity relationships within this series, particularly focusing on the impact of different aryl substituents on anti-inflammatory potency, might provide valuable insights for modifying ethyl 2-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-6-quinolinecarboxylate hydrochloride to modulate its biological activity. []

Properties

Product Name

Ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride

IUPAC Name

ethyl 2-methyl-4-[3-(trifluoromethyl)anilino]quinoline-6-carboxylate;hydrochloride

Molecular Formula

C20H18ClF3N2O2

Molecular Weight

410.8 g/mol

InChI

InChI=1S/C20H17F3N2O2.ClH/c1-3-27-19(26)13-7-8-17-16(10-13)18(9-12(2)24-17)25-15-6-4-5-14(11-15)20(21,22)23;/h4-11H,3H2,1-2H3,(H,24,25);1H

InChI Key

IBNRPIFWSRSLHL-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F.Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC(=C3)C(F)(F)F.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.